1-Methyl-3-pyridin-3-yl-urea
Description
1-Methyl-3-pyridin-3-yl-urea is a urea derivative characterized by a methyl group attached to one nitrogen atom of the urea moiety and a pyridin-3-yl group (pyridine ring with nitrogen at the 3-position) attached to the other nitrogen. This compound serves as a structural scaffold in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors.
Properties
CAS No. |
39805-01-1 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C7H9N3O/c1-8-7(11)10-6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,10,11) |
InChI Key |
OETKCZDWLYWERT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
The provided evidence highlights several structurally related urea derivatives with pyridine-based substitutions. Key comparisons include:
Positional Isomerism of Pyridine Substituents
- 1-Methyl-3-pyridin-3-yl-urea : Features a pyridin-3-yl group, where the nitrogen atom is at the 3-position. This configuration may influence electronic properties and binding interactions due to the spatial orientation of the nitrogen lone pair.
- Compound 1 [10]: Contains a pyridin-2-yl group (nitrogen at the 2-position) with additional substituents, including 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl groups. This compound acts as a glucokinase activator, suggesting that the 2-pyridinyl position, combined with bulky aromatic substituents, enhances interactions with metabolic enzymes .
Electronic and Steric Effects
- Compound 4 [13] : Includes a biphenyl group and a bromopyridinyl-piperidine moiety, demonstrating how electron-withdrawing groups (e.g., bromine) and steric bulk can modulate receptor binding or stability .
Notes on Comparative Analysis and Research Limitations
Evidence Constraints: The analysis relies solely on the provided literature, which focuses on pyridin-2-yl derivatives.
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